
Buclizine-d8 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buclizine-d8 (dihydrochloride) is a deuterated form of buclizine, a piperazine-derivative antihistamine. It is primarily used for its antiemetic and antivertigo properties, making it effective in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . The deuterated form, Buclizine-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of buclizine due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Buclizine-d8 (dihydrochloride) involves the reaction of p-tert-benzylpiperazine with p-chlorobenzhydryl bromide in the presence of anhydrous sodium carbonate. This reaction yields Buclizine hydrochloride, which is then deuterated to obtain Buclizine-d8 .
Industrial Production Methods: Industrial production of Buclizine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions: Buclizine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Buclizine can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert Buclizine-d8 back to its parent compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: N-oxides of Buclizine-d8.
Reduction: Buclizine.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Buclizine-d8 (dihydrochloride) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of buclizine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Buclizine-d8 (dihydrochloride) exerts its effects by blocking histamine H1 receptors in the central nervous system. This action reduces the excitability of the vestibular system and the chemoreceptor trigger zone, thereby preventing nausea and vomiting. The compound also has anticholinergic properties, which contribute to its antiemetic effects .
Comparación Con Compuestos Similares
Cyclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Meclizine: Used for the treatment of motion sickness and vertigo.
Hydroxyzine: An antihistamine with sedative and antiemetic effects.
Uniqueness of Buclizine-d8: Buclizine-d8 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and analysis of the compound in biological systems, providing valuable insights into its behavior and interactions .
Propiedades
Fórmula molecular |
C28H35Cl3N2 |
|---|---|
Peso molecular |
514.0 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
InChI |
InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H/i17D2,18D2,19D2,20D2;; |
Clave InChI |
SDBHDSZKNVDKNU-BOOOJWDWSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CC2=CC=C(C=C2)C(C)(C)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


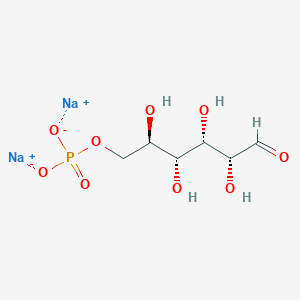
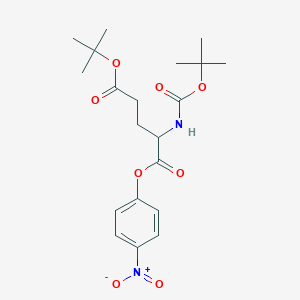

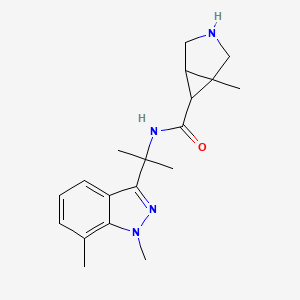
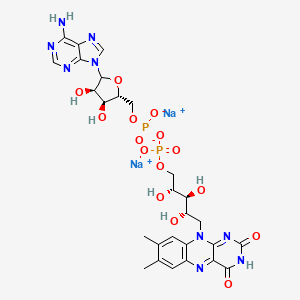

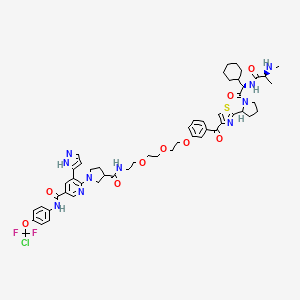

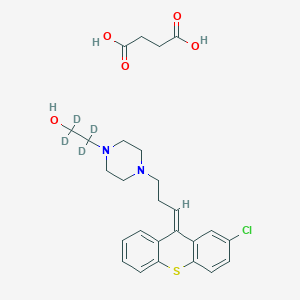



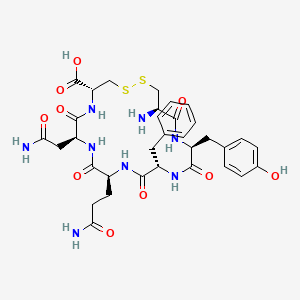
![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
